Carbidopa
Overview
Description
Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). This compound is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a this compound (anhydrous).
This compound presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, this compound is always administered concomitantly with [levodopa]. An individual formulation containing solely this compound was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only this compound was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of this compound/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
This compound is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of this compound is as a DOPA Decarboxylase Inhibitor.
This compound is a hydrazine derivative of dopa. This compound is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. This compound does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Mechanism of Action
Target of Action
Carbidopa Monohydrate, also known as this compound, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .
Mode of Action
This compound acts as a potent inhibitor of DDC . It prevents the peripheral conversion of levodopa to dopamine, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of levodopa to dopamine. By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa, ensuring that a larger proportion of the administered levodopa reaches the brain .
Pharmacokinetics
When administered with levodopa, it increases the plasma half-life of levodopa from 50 minutes to 1½ hours . Increasing this compound doses significantly increased the exposure and reduced the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone .
Result of Action
The primary molecular effect of this compound’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine synthesis . This can alleviate the symptoms of Parkinson’s disease, which is characterized by a deficiency in dopamine . Additionally, this compound has been found to inhibit T cell activation, potentially mitigating certain autoimmune conditions .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as entacapone, can affect the pharmacokinetics of this compound and levodopa . Furthermore, the gut microbiota can metabolize levodopa, which may impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Carbidopa Monohydrate inhibits the enzyme DDC, which is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine (DA) . This inhibition is significant as it allows a greater proportion of administered levodopa, a dopamine precursor, to cross the blood-brain barrier for central nervous system effect .
Cellular Effects
This compound Monohydrate, in combination with levodopa, is used for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It increases the effectiveness of the remaining neurons and alleviates symptoms by increasing dopamine availability .
Molecular Mechanism
This compound Monohydrate acts by preventing the conversion of levodopa/L-DOPA to dopamine. It only inhibits peripheral DDC conversion of levodopa/L-DOPA, allowing a greater proportion of the exogenously provided levodopa/L-DOPA to reach the brain .
Temporal Effects in Laboratory Settings
Increasing doses of this compound Monohydrate significantly increase the exposure and reduce the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone .
Metabolic Pathways
This compound Monohydrate is involved in the metabolic pathways of L-tryptophan to serotonin and L-DOPA to dopamine (DA), inhibiting the enzyme DDC that is crucial in these biosyntheses .
Transport and Distribution
This compound Monohydrate does not cross the blood-brain barrier due to its chemical properties . It can decrease peripheral DDC conversion of levodopa/L-DOPA before it crosses the blood-brain barrier .
Subcellular Localization
It is known that this compound Monohydrate does not cross the blood-brain barrier and only inhibits peripheral DDC conversion of levodopa/L-DOPA .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904589 | |
Record name | Carbidopa monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-49-7, 28860-95-9 | |
Record name | Carbidopa monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbidopa monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbidopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbidopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carbidopa?
A1: this compound functions as a potent, reversible, and peripherally acting aromatic L-amino acid decarboxylase (DOPA decarboxylase) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme is responsible for converting levodopa into dopamine in peripheral tissues. By inhibiting this conversion outside the central nervous system (CNS), this compound increases the availability of levodopa for transport to the brain, where it can be converted into dopamine to exert its therapeutic effects. [, , , , , , , , , ]
Q2: How does this compound affect levodopa pharmacokinetics?
A2: this compound significantly enhances levodopa pharmacokinetics by:
- Increasing levodopa bioavailability: this compound reduces the peripheral metabolism of levodopa, allowing more of the drug to reach the brain. Studies demonstrate a 30-40% increase in levodopa AUC (area under the curve) with this compound co-administration. [, , ]
- Reducing levodopa dosage requirements: Co-administration of this compound allows for a 75-80% reduction in the required levodopa dose for optimal therapeutic benefit. []
- Stabilizing levodopa plasma levels: this compound, especially when administered via continuous infusion routes (e.g., intestinal gel, subcutaneous), contributes to more stable and sustained levodopa plasma levels, potentially reducing motor fluctuations in advanced PD patients. [, , , , , ]
Q3: Does this compound cross the blood-brain barrier?
A3: this compound does not cross the blood-brain barrier and therefore does not interfere with the conversion of levodopa to dopamine within the brain. [, , ] This selective action is crucial for its efficacy in PD treatment.
Q4: Are there any non-PD related effects of this compound on tryptophan metabolism?
A4: Recent research suggests this compound might influence tryptophan metabolism by inhibiting tryptophan-2,3-dioxygenase (TDO) and kynureninase enzymes. [, ] This area requires further investigation, particularly in the context of breast cancer and melanoma, where this compound's role in potentially altering the balance toward pro-proliferative metabolites needs clarification.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C10H14N2O4 • H2O (monohydrate form). Its molecular weight is 244.24 g/mol (anhydrous) and 262.26 g/mol (monohydrate).
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research articles don't delve into detailed spectroscopic data, various resources and databases offer information on this compound's spectroscopic properties, including IR, NMR, and mass spectrometry data.
Q7: How stable is this compound in different formulations?
A7: this compound exhibits varying stability depending on the formulation and storage conditions. Studies highlight the development of stable oral suspensions of levodopa-carbidopa using vehicles like Ora Plus and Ora Sweet, demonstrating stability for up to 28 days at 25°C and 42 days at 4°C. []
Q8: Does this compound have any catalytic properties?
A8: this compound is not known to possess catalytic properties. Its primary mechanism involves the inhibition of an enzyme, DOPA decarboxylase, rather than catalyzing a reaction itself.
Q9: Have computational methods been used to study this compound?
A9: While the provided articles don't specifically discuss computational studies on this compound, such methods are commonly employed in drug discovery and development. QSAR (Quantitative Structure-Activity Relationship) models, molecular docking simulations, and other computational techniques could provide insights into this compound's binding interactions, pharmacokinetic properties, and potential for structural modifications.
Q10: What are the challenges in formulating this compound?
A11: this compound's stability can be influenced by factors such as pH, temperature, and excipients. Formulating stable oral suspensions for pediatric use has been addressed using specific vehicles and storage conditions. [] Research on continuous delivery systems like intestinal gels (LCIG) and subcutaneous infusions (ND0612) highlights the ongoing efforts to optimize this compound's delivery and bioavailability. [, , , ]
Q11: What are the SHE regulations surrounding this compound use?
A11: As an FDA-approved drug, this compound is subject to stringent safety and handling regulations during manufacturing, handling, and disposal. These regulations aim to minimize risks to human health and the environment.
Q12: Describe the ADME properties of this compound.
A13: this compound is well-absorbed after oral administration, but it undergoes rapid and extensive first-pass metabolism. Its volume of distribution is limited, and it is primarily excreted in the urine. Its half-life is relatively short (around 1-2 hours). Co-administration with levodopa alters levodopa's PK profile significantly, leading to increased plasma levels and a longer duration of action. [, , , , , , ]
Q13: How do different routes of administration affect this compound's PD?
A14: Continuous subcutaneous or intestinal delivery of this compound, compared to traditional oral administration, provides more stable levodopa plasma levels, minimizing fluctuations associated with motor complications in advanced PD. [, , , ]
Q14: What preclinical models have been used to study this compound?
A15: Studies using various animal models, including pigs, mice, and rats, have been crucial in understanding this compound's impact on levodopa pharmacokinetics. [, , ] These models provided valuable insights into the drug's peripheral actions, allowing researchers to optimize dosage regimens for clinical trials.
Q15: Is there evidence of this compound efficacy from clinical trials?
A16: Numerous clinical trials have demonstrated the efficacy of this compound in combination with levodopa for treating PD symptoms. These trials highlighted this compound's ability to enhance levodopa's therapeutic effects, reduce dosage requirements, and improve patient outcomes, particularly in managing motor fluctuations associated with advanced PD. [, , , , , , , ]
Q16: What analytical techniques are commonly used to quantify this compound?
A18: Researchers utilize various analytical methods, predominantly high-performance liquid chromatography (HPLC) coupled with various detection techniques, to quantify this compound levels in biological samples. These methods are essential for pharmacokinetic studies, formulation development, and quality control of drug products. [, , , , ]
Q17: How has this compound contributed to the evolution of PD treatment?
A19: The introduction of this compound as an adjunct therapy to levodopa marked a significant milestone in PD treatment. [] By mitigating the peripheral side effects of levodopa and enhancing its effectiveness, this compound revolutionized PD management, allowing for lower levodopa doses and improving patient outcomes.
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